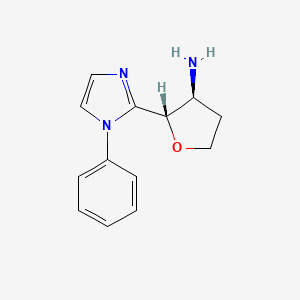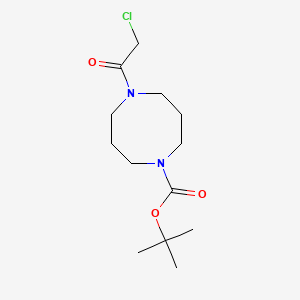
tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazocane ring substituted with a chloroacetyl group and a tert-butyl ester. Its chemical formula is C12H21ClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1,5-diazocane with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines and thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, and primary amines are commonly used. Conditions typically involve solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide. Reactions are often conducted in aqueous or mixed solvent systems.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted diazocane derivatives with various functional groups.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The diazocane ring may also interact with biological membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloroacetyl)carbamate
- tert-Butyl carbamate
- Chloroacetyl chloride
Uniqueness
tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate is unique due to its diazocane ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H23ClN2O3 |
|---|---|
Molecular Weight |
290.78 g/mol |
IUPAC Name |
tert-butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-8-4-6-15(7-5-9-16)11(17)10-14/h4-10H2,1-3H3 |
InChI Key |
GXEKSQVGTCOSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid](/img/structure/B13223667.png)
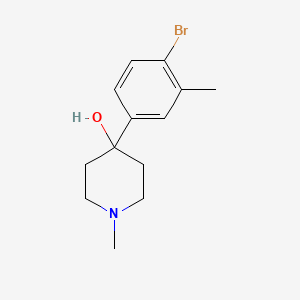
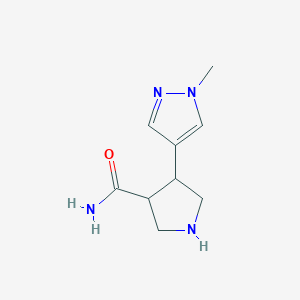
amine](/img/structure/B13223675.png)
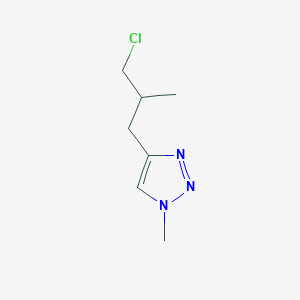
![4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13223688.png)
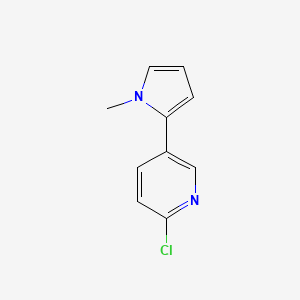
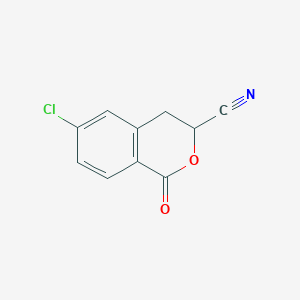
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13223706.png)

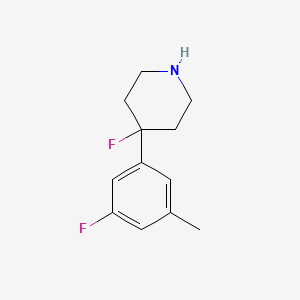
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene](/img/structure/B13223722.png)
